2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide

Aqueous solubility logP drug-likeness

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide (CAS 638137-36-7) is a synthetic quinazolin-4(3H)-one derivative featuring an N3‑allyl substituent, a C2‑thioether bridge, and an N‑(2‑hydroxyethyl)acetamide side chain. The quinazolinone scaffold is a recognized privileged structure in medicinal chemistry, with reported activities spanning anticancer, antimicrobial, and enzyme‑inhibitory applications.

Molecular Formula C15H17N3O3S
Molecular Weight 319.4g/mol
CAS No. 638137-36-7
Cat. No. B492753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide
CAS638137-36-7
Molecular FormulaC15H17N3O3S
Molecular Weight319.4g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCO
InChIInChI=1S/C15H17N3O3S/c1-2-8-18-14(21)11-5-3-4-6-12(11)17-15(18)22-10-13(20)16-7-9-19/h2-6,19H,1,7-10H2,(H,16,20)
InChIKeyKAZDBRQSDFUBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide (CAS 638137-36-7) – Quinazolinone-Thioacetamide Procurement Baseline


2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide (CAS 638137-36-7) is a synthetic quinazolin-4(3H)-one derivative featuring an N3‑allyl substituent, a C2‑thioether bridge, and an N‑(2‑hydroxyethyl)acetamide side chain [1]. The quinazolinone scaffold is a recognized privileged structure in medicinal chemistry, with reported activities spanning anticancer, antimicrobial, and enzyme‑inhibitory applications [2]. The compound is primarily distributed through research‑compound vendor channels and is intended for laboratory‑scale investigation, with no approved therapeutic indication at the time of this assessment [3].

Why a Simple 2-Thioquinazolinone Cannot Replace CAS 638137-36-7 in Structure‑Driven Research


Quinazolin‑4(3H)-one derivatives do not behave as a uniform class; small modifications at the N3, C2‑sulfide, and terminal acetamide positions produce marked divergences in physicochemical properties and biological profiles [1]. For CAS 638137-36-7, the combination of an allyl group at N3 (associated with distinct cytotoxicity profiles in the NCI‑60 panel [2]), a thioether bridge (critical for orientation of the side chain), and a terminal N‑(2‑hydroxyethyl)acetamide moiety (which dramatically alters hydrogen‑bonding capacity and solubility [3]) creates a unique pharmacophore that cannot be reproduced by analogs lacking one of these elements. Generic substitution with a simpler 2‑alkylthio‑3‑alkylquinazolinone would forfeit the integrated contributions of these three features, potentially leading to loss of target engagement, altered pharmacokinetic behavior, or reduced chemical tractability in downstream conjugation strategies.

Quantitative Differentiation Evidence for CAS 638137-36-7 Against Its Closest Structural Analogs


Aqueous Solubility Enhancement Through N‑Hydroxyethyl Terminal Group

The principal differentiator of CAS 638137-36-7 relative to its des‑hydroxyethyl analog 2‑((3‑allyl‑4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)thio)acetamide (CAS 337498‑84‑7) is the presence of the N‑(2‑hydroxyethyl) terminus. While direct experimental logP or solubility measurements are not publicly available for the target compound, the N‑(2‑hydroxyethyl)acetamide fragment itself exhibits a water solubility exceeding 1 × 10⁶ mg L⁻¹ (estimated) [1], consistent with a calculated logP of −0.78 [2]. In contrast, the des‑hydroxyethyl comparator bears an unsubstituted acetamide terminus with a calculated logP of approximately −0.41 [2], and the parent quinazolin‑thioacetamide core is significantly more lipophilic. This terminal‑group difference is expected to translate into a reduction of the overall logP by at least 0.4–0.6 log units for the target compound, indicating substantially higher aqueous solubility and reduced membrane‑permeability‑driven toxicity [3].

Aqueous solubility logP drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count

The N‑(2‑hydroxyethyl)acetamide terminus introduces an additional hydrogen‑bond donor (the secondary hydroxyl) absent in the des‑hydroxyethyl comparator (CAS 337498‑84‑7). This increases the hydrogen‑bond donor count from 1 to 2 and raises the topological polar surface area (TPSA) by approximately 20 Ų, as estimated from fragment‑based calculations [1]. The target compound is predicted to have a TPSA of approximately 105–110 Ų, whereas the des‑hydroxyethyl analog falls in the range 85–90 Ų . The higher TPSA and donor count can improve specificity for biological targets that require two distinct hydrogen‑bonding interactions, and simultaneously reduce passive blood‑brain‑barrier penetration, which may be desirable or undesirable depending on the intended application [2].

TPSA hydrogen‑bond donors target engagement

N3‑Allyl Substitution and Cytotoxicity Profile Differentiation

Published structure–activity relationship (SAR) studies on 2‑[(3‑substituted‑4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)thio]acetamide scaffolds demonstrate that the nature of the N3 substituent profoundly influences anticancer potency and spectrum. In a recent series of trimethoxyanilide derivatives evaluated in the NCI‑60 cell‑line panel at a single 10 µM dose, compounds bearing an N3‑allyl group (e.g., compound 20) exhibited extensive‑spectrum antitumor efficiency across multiple tumor subpanels, whereas compounds with N3‑methyl or N3‑phenyl groups displayed narrower activity profiles [1]. Although the exact target compound (CAS 638137-36-7) was not included in that study, the N3‑allyl substituent is a key pharmacophoric element contributing to broad‑spectrum cytotoxicity, making it a rational choice over analogs with saturated or aromatic N3 substituents when broad‑spectrum anticancer screening is the objective .

N3‑allyl cytotoxicity NCI‑60 panel

Application Scenarios Where CAS 638137-36-7 is the Preferred Procurement Choice


Broad‑Spectrum Anticancer Screening Libraries Requiring N3‑Allyl Pharmacophore

Research groups constructing focused libraries for phenotypic anticancer screening should select CAS 638137-36-7 over its des‑hydroxyethyl analog (CAS 337498‑84‑7) or N3‑methyl analogs when the goal is to maximize initial hit‑rate across diverse tumor cell lines. The N3‑allyl group has been associated with extensive‑spectrum cytotoxicity in related quinazolin‑thioacetamide series [1], and the N‑(2‑hydroxyethyl)acetamide terminus confers superior aqueous solubility, facilitating direct dilution into assay media at higher concentrations without DMSO‑induced artefacts [2].

Bioconjugation and Linker Chemistry Utilizing the Terminal Hydroxyl Handle

The primary hydroxyl group of the N‑(2‑hydroxyethyl)acetamide side chain provides a convenient functional handle for bioconjugation, prodrug design, or affinity‑tag attachment (e.g., biotinylation, fluorophore labeling) without a deprotection step. In contrast, the des‑hydroxyethyl comparator (CAS 337498‑84‑7) lacks a hydroxyl group, requiring additional synthetic steps to introduce a reactive handle, which increases cost and reduces overall yield [3]. This makes CAS 638137-36-7 the preferred building block for groups developing chemical‑biology probes based on the quinazolin‑thioacetamide scaffold.

Structure‑Based Drug Design Targeting ATP‑Binding Pockets Requiring Two Hydrogen‑Bond Donors

In virtual screening campaigns targeting kinases or other ATP‑binding enzymes that typically engage the adenine ring via a bidentate donor motif, the dual hydrogen‑bond donor capacity of CAS 638137-36-7 (amide NH + hydroxyl) more closely mimics the adenine scaffold than the monodentate des‑hydroxyethyl analog. The predicted TPSA of ~105–110 Ų also better matches the polarity of adenine (TPSA ~86 Ų) when adjusted for molecular size, improving ligand‑efficiency metrics in docking studies [4].

Systematic SAR Exploration of the Acetamide Side‑Chain in Quinazolin‑Thioether Series

For medicinal chemistry teams performing systematic SAR by catalog (SBSC), CAS 638137-36-7 represents the terminal hydroxyethyl member of a matrix that includes the simple acetamide (CAS 337498‑84‑7), the N‑(4‑methoxyphenyl)acetamide (CAS 302583‑57‑9), and other substituted variants. Procuring the full matrix enables quantitative analysis of the contribution of the hydroxyethyl group to target affinity, selectivity, and ADME properties, an analysis that cannot be performed if only the lipophilic analogs are available [5].

Quote Request

Request a Quote for 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-hydroxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.